![molecular formula C15H15N5O2S3 B2810072 1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine CAS No. 477867-54-2](/img/structure/B2810072.png)
1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine
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Description
1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine (also known as 2P-4TSPP) is a heterocyclic compound of pyridine and thiadiazole. It is synthesized from the condensation of 2-pyridinecarboxaldehyde with 2-thiophenecarboxaldehyde. 2P-4TSPP is widely used in research in various fields due to its unique properties and potential applications.
Scientific Research Applications
Medicinal Chemistry Applications
Migraine Treatment : Compounds like "1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine" are used as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, showing fewer side effects (Habernickel, 2001).
Anticancer Potential : Piperazine substituents in 1,3-thiazole compounds have shown significant anticancer activity across various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Organic Synthesis and Pharmacology
Synthesis and Antibacterial Activities : Novel derivatives of this compound have been synthesized, showing promising antibacterial activities against various pathogens (Qi, 2014).
Antifungal Activity : Compounds incorporating this structure have been evaluated for antifungal activity, showing effectiveness against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).
Antimicrobial Activity : Several new heterocyclic compounds based on this structure have been synthesized and shown to possess considerable antibacterial activity (El‐Emary et al., 2002).
Antileishmanial Activity : Derivatives containing the 1,3,4-thiadiazole and piperazine moieties have shown promising antileishmanial activity, with certain compounds being more potent than traditional drugs (Foroumadi et al., 2005).
properties
IUPAC Name |
4-[5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S3/c21-25(22,15-5-4-13(24-15)12-11-23-18-17-12)20-9-7-19(8-10-20)14-3-1-2-6-16-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZIBCYIVBYBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)C4=CSN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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